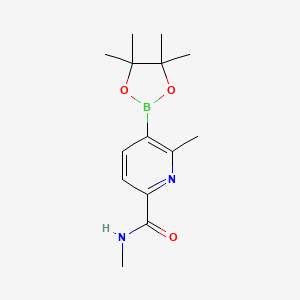

N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide

Description

The compound N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a pyridine-based boronic ester derivative with a carboxamide substituent at position 2, a methyl group at position 6, and a pinacol boronate ester at position 4. This structure positions it as a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science . The N-methyl carboxamide group and the 6-methyl substituent likely enhance steric and electronic properties, influencing reactivity and solubility.

Propriétés

Formule moléculaire |

C14H21BN2O3 |

|---|---|

Poids moléculaire |

276.14 g/mol |

Nom IUPAC |

N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C14H21BN2O3/c1-9-10(7-8-11(17-9)12(18)16-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3,(H,16,18) |

Clé InChI |

WRCAQVWBGKMUBA-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(=O)NC)C |

Origine du produit |

United States |

Méthodes De Préparation

Starting Materials and Key Intermediates

- 6-Bromopyridine-2-carboxamide derivatives serve as common starting points, allowing for selective borylation at the 5-position of the pyridine ring.

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacolborane) is the boron source for the boronate ester group. It is a stable, commercially available reagent with a boiling point of 42-43 °C at 50 mmHg and a density of 0.882 g/mL at 25 °C.

Palladium-Catalyzed Borylation

- The key step in the preparation involves palladium-catalyzed borylation of the 5-bromo-substituted pyridine-2-carboxamide.

- Typical catalysts include palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- The reaction is performed in the presence of a base such as potassium acetate or potassium carbonate.

- Solvents used include 1,4-dioxane or tetrahydrofuran (THF).

- The reaction proceeds under inert atmosphere (argon or nitrogen) at elevated temperatures (80-100 °C) for several hours.

Table 1: Typical Borylation Reaction Conditions

| Parameter | Typical Value/Range |

|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 |

| Boron Source | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacolborane) |

| Base | Potassium acetate or potassium carbonate |

| Solvent | 1,4-Dioxane or THF |

| Temperature | 80-100 °C |

| Reaction Time | 6-12 hours |

| Atmosphere | Argon or nitrogen |

Amide Formation

- The carboxamide group at the 2-position is typically introduced by amidation of the corresponding 2-pyridinecarboxylic acid or ester.

- Amidation reagents include propylphosphonic anhydride (T3P) or coupling agents such as HATU or EDCI in the presence of amines.

- Reaction solvents include ethyl acetate or dimethylformamide (DMF).

- Reaction temperatures vary from ambient to reflux conditions depending on reagents.

Alternative Synthetic Routes

- Some synthetic routes involve initial Suzuki cross-coupling between 6-bromopyridine-2-amine derivatives and boronic acid pinacol esters, followed by amide coupling to introduce the carboxamide group.

- Protection and deprotection strategies may be employed to safeguard amine groups during borylation or coupling steps.

Research Findings and Optimization

- Studies have shown that the presence of methyl substituents at the 2- and 6-positions of the pyridine ring can influence the oxidative addition step in palladium catalysis, improving yields and selectivity.

- The use of triethylamine as a base in amide coupling enhances reaction efficiency.

- Purification is commonly achieved by silica gel column chromatography or recrystallization.

- The final product purity is typically above 95%, with yields ranging from 50% to 75% for the borylation step and 70% to 90% for amide formation.

Representative Synthetic Scheme

Scheme 1: Preparation of this compound

- Starting Material: 6-Bromo-2,6-dimethylpyridine-2-carboxylic acid (or ester)

- Step 1: Amidation with ammonia or amine using T3P or HATU to form the carboxamide.

- Step 2: Palladium-catalyzed borylation with pinacolborane in the presence of base and Pd catalyst.

- Step 3: Purification by column chromatography.

Analytical Data and Characterization

- The boronate ester moiety exhibits characteristic ^1H NMR signals for the pinacol methyl groups at approximately 1.2 ppm.

- ^13C NMR shows signals for the boronate carbons around 83-84 ppm.

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks corresponding to the molecular formula C13H19BNO3.

- Elemental analysis matches calculated values for carbon, hydrogen, nitrogen, and boron content.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidation | 2,6-Dimethylpyridine-2-carboxylic acid + Ammonia + T3P, EtOAc, rt | 70-90 | Efficient amidation with T3P |

| Borylation | Pd(dppf)Cl2, pinacolborane, KOAc, 1,4-dioxane, 90 °C, 8 h | 50-75 | Selective borylation at 5-position |

| Purification | Silica gel chromatography | - | Achieves >95% purity |

Analyse Des Réactions Chimiques

Types of Reactions

N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester site

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide

Major Products Formed

Oxidation: Formation of corresponding boronic acids or alcohols.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted pyridine derivatives

Applications De Recherche Scientifique

N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

Materials Science: Utilized in the development of novel materials with unique electronic and optical properties

Mécanisme D'action

The mechanism of action of N,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Substitution Patterns and Molecular Properties

Spectral and Analytical Data

- NMR Spectroscopy : and report characteristic signals for pinacol boronate esters (e.g., δ 1.2–1.4 ppm for pinacol methyl groups) and pyridine protons (δ 7.2–8.5 ppm). The target compound’s 6-methyl group would appear as a singlet near δ 2.5 ppm .

- HRMS : Analogs like N-ethyl-5-(pinacol boronate)pyridine-2-carboxamide show [M + Na]⁺ peaks at m/z 361.2524, consistent with C₁₄H₂₁BN₂O₃ .

Key Differentiators of the Target Compound

Activité Biologique

N,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and safety profiles based on diverse research findings.

The compound's chemical formula is , with a molecular weight of 279.143 g/mol. It exhibits properties typical of boron-containing compounds, which are often used in medicinal chemistry due to their unique reactivity and ability to form stable complexes.

Biological Activity Overview

Research indicates that compounds with similar structures have shown promise in various therapeutic areas including:

- Anticancer Activity : Some derivatives exhibit significant cytotoxic effects against cancer cell lines.

- Antiviral Properties : Certain pyridine-based compounds have demonstrated efficacy against viral infections.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes associated with disease processes.

Anticancer Activity

A study highlighted the anticancer potential of related pyridine derivatives. For instance, a compound structurally similar to this compound showed an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. This suggests a potent inhibitory effect on cell proliferation while exhibiting a significantly lesser effect on non-cancerous cells like MCF10A, indicating a favorable therapeutic window for targeting cancer cells .

Antiviral Activity

In the context of antiviral research, pyrimidine-based compounds have been shown to possess strong antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza virus. For example, one derivative demonstrated a viral load reduction exceeding two logs in infected mouse models . This highlights the potential for this compound in treating viral infections.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several studies suggest that:

- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest at the G2/M phase.

- Apoptosis Induction : They have been observed to activate apoptotic pathways in cancer cells.

- Enzyme Interaction : Some derivatives inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis .

Safety and Toxicity

Safety profiles are critical for any therapeutic agent. Preliminary studies indicate that certain derivatives exhibit low toxicity levels when administered orally in animal models. For instance, a related compound showed no significant toxicity at doses up to 40 mg/kg in healthy mice over a three-day period . This suggests that this compound may have a favorable safety profile.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.